Lipophilicity Advantage: XLogP3 Comparison of 2-Chloro-6-methylisonicotinamide vs. 2-Chloroisonicotinamide and Isonicotinamide
The 6-methyl substituent in 2-chloro-6-methylisonicotinamide elevates computed lipophilicity by approximately 0.6 log units compared to 2-chloroisonicotinamide, and by 1.4 log units compared to unsubstituted isonicotinamide . This difference directly impacts organic-solvent extraction efficiency and reversed-phase chromatographic retention, making the title compound more amenable to ethyl acetate or dichloromethane extraction workflows commonly employed after amide coupling reactions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-Chloroisonicotinamide: XLogP3 = 0.5; Isonicotinamide: XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 2-chloroisonicotinamide; ΔXLogP3 = +1.4 vs. isonicotinamide |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem 2025–2026 release) |
Why This Matters
Higher lipophilicity improves partitioning into organic solvents during workup, reducing product loss and increasing isolated yields in multi-step synthetic sequences where this building block is used.
- [1] PubChem CID 59534429. 2-Chloro-6-methylpyridine-4-carboxamide. XLogP3: 1.1. View Source
- [2] PubChem CID 2800022. 2-Chloroisonicotinamide (CAS 100859-84-5). XLogP3: 0.5. View Source
